NIH-12848

Vue d'ensemble

Description

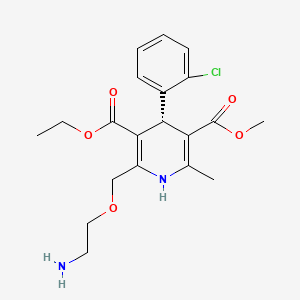

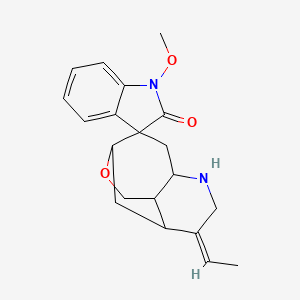

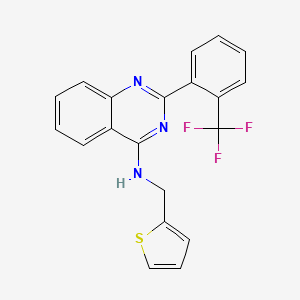

NIH-12848 est un composé à base de quinazolinamine connu pour son rôle d'inhibiteur hautement sélectif, non compétitif envers l'ATP et réversible de la phosphatidylinositol-5-phosphate-4-kinase gamma. Cette enzyme est impliquée dans divers processus cellulaires, notamment la régulation des niveaux de phosphatidylinositol-5-phosphate .

Applications De Recherche Scientifique

NIH-12848 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

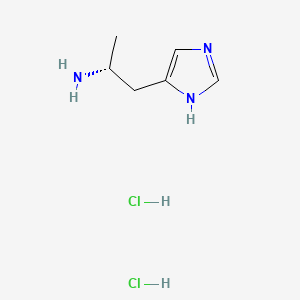

NIH-12848, also known as N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, is a putative inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) . PI5P4Kγ is an enzyme that plays a central role in regulating cell signaling pathways, which are often dysfunctional in diseases such as cancer, immunological disorders, and neurodegeneration .

Mode of Action

This compound interacts with PI5P4Kγ in a non-ATP-competitive, allosteric binding mode . It is suggested to bind at the PI5P binding region, including the activation loop .

Biochemical Pathways

The inhibition of PI5P4Kγ by this compound affects the phosphoinositide lipid interconversion pathways . These pathways have key functions in membrane trafficking, channel regulation, cell proliferation, and cell stress/death responses . The inhibition of PI5P4Kγ can also reduce endocytic recycling of internalized cargoes .

Result of Action

This compound has been shown to inhibit the translocation of Na+/K±ATPase to the plasma membrane in mouse principal kidney cortical collecting duct (mpkCCD) cells . This inhibition prevents the formation of ‘domes’ on the culture dish, a phenomenon associated with cell confluence and polarization .

Analyse Biochimique

Biochemical Properties

NIH-12848 plays a crucial role in biochemical reactions, particularly as an inhibitor of PI5P4Kγ . This enzyme is part of the phosphatidylinositol-5-phosphate 4-kinase family, which is believed to regulate the levels of their substrate, PI5P . This compound interacts with PI5P4Kγ, inhibiting its activity .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function significantly. For instance, it inhibits the translocation of Na+/K±ATPase to the plasma membrane that occurs when cells grow to confluence . It also prevents the formation of ‘domes’ on the culture dish .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It does not interact with the enzyme’s ATP-binding site . Instead, it binds to the putative PI5P-binding site of PI5P4Kγ . This interaction leads to the inhibition of PI5P4Kγ .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of PI5P levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

NIH-12848 est synthétisé par un processus en plusieurs étapes impliquant la formation de la structure de base de la quinazolinamine.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et le choix du solvant. Le produit final est souvent purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

NIH-12848 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents dérivés.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinazolinamine avec des propriétés électroniques modifiées, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l'activité du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Biologie : Aide à comprendre le rôle de l'enzyme dans la signalisation cellulaire et le trafic membranaire.

Mécanisme d'action

This compound exerce ses effets en se liant à la région de liaison du phosphatidylinositol-5-phosphate de la phosphatidylinositol-5-phosphate-4-kinase gamma. Cette liaison inhibe l'activité de l'enzyme, empêchant la phosphorylation du phosphatidylinositol-5-phosphate. La sélectivité du composé est attribuée à son mode de liaison non compétitif par rapport à l'ATP et allostérique, qui n'interfère pas avec le site de liaison de l'ATP de l'enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

- Inhibiteur de PI4KIIIβ, BF738735

- Inhibiteur de KIFC1, AZ82

- Inhibiteur de la pyruvate déshydrogénase kinase, AZD7545

Unicité

NIH-12848 est unique en raison de sa haute sélectivité pour la phosphatidylinositol-5-phosphate-4-kinase gamma et de son mode de liaison non compétitif envers l'ATP. Contrairement à d'autres inhibiteurs qui ciblent le site de liaison de l'ATP, this compound se lie de manière allostérique, réduisant la probabilité d'effets hors cible et améliorant sa spécificité .

Propriétés

IUPAC Name |

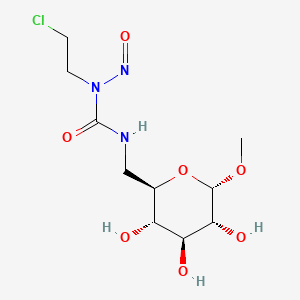

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAEJRHUCSSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.